7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine

Heck coupling regioselectivity C–C bond formation

7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine (CAS 1256822-59-9) is a heterocyclic building block of the oxazolo[5,4-b]pyridine class, with a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol. The compound features a 2-amino group and a bromine atom at the 7-position of the fused oxazole–pyridine ring system.

Molecular Formula C6H4BrN3O
Molecular Weight 214.02 g/mol
Cat. No. B8190653
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine
Molecular FormulaC6H4BrN3O
Molecular Weight214.02 g/mol
Structural Identifiers
SMILESC1=CN=C2C(=C1Br)N=C(O2)N
InChIInChI=1S/C6H4BrN3O/c7-3-1-2-9-5-4(3)10-6(8)11-5/h1-2H,(H2,8,10)
InChIKeyDZKZIAPEDZBXTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine: Core Properties and Structural Context for Procurement Decisions


7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine (CAS 1256822-59-9) is a heterocyclic building block of the oxazolo[5,4-b]pyridine class, with a molecular formula of C6H4BrN3O and a molecular weight of 214.02 g/mol . The compound features a 2-amino group and a bromine atom at the 7-position of the fused oxazole–pyridine ring system. It is primarily utilized as a synthetic intermediate in medicinal chemistry, where the bromine serves as a handle for palladium-catalyzed cross-coupling reactions, and the 2-amino group offers additional derivatization opportunities [1].

Why the 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine Positional Isomer Cannot Be Replaced by 5- or 6-Bromo Analogs


The position of the bromine substituent on the oxazolo[5,4-b]pyridine scaffold dictates both the regiochemical outcome of cross-coupling reactions and the electronic properties of the resulting derivatives. The 7-bromo isomer directs substitution to the 7-position, enabling unique synthetic transformations such as AlCl3-mediated rearrangement to benzo[c][1,7]naphthyridinones, a pathway inaccessible to the 5-bromo and 6-bromo isomers [1]. Furthermore, the different bromine positions alter the electron density distribution across the ring system, which influences binding affinity to biological targets and physicochemical properties .

Quantitative Differentiation of 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine from its Closest Analogs


Regioselective Heck Coupling at the 7-Position: 74% Yield for α,β-Unsaturated Ester Introduction

The 7-bromo position enables efficient Heck coupling with methyl acrylate to install an α,β-unsaturated ester specifically at the 7-position, achieving a 74% isolated yield . The 5-bromo isomer, by contrast, would direct the same coupling to the 5-position, while the 6-bromo isomer would yield a 6-substituted product. This regioselectivity is critical for generating specific substitution patterns required in structure–activity relationship (SAR) studies.

Heck coupling regioselectivity C–C bond formation

Unique AlCl₃-Mediated Rearrangement to Benzo[c][1,7]naphthyridin-4(3H)-ones Accessible Only from 7-Aryl Precursors

7-Aryloxazolo[5,4-b]pyridines undergo a distinct AlCl₃-mediated rearrangement to yield benzo[c][1,7]naphthyridin-4(3H)-ones and thieno[3,2-c][1,7]naphthyridine-6(7H)-ones, synthetically challenging polycyclic scaffolds [1]. This transformation is specific to the 7-position; 5-aryl or 6-aryl analogs do not participate in this rearrangement, as the annulation pattern depends critically on the substitution position.

scaffold diversification rearrangement benzonaphthyridinone

BRD4 Bromodomain 1 Binding Affinity: Kd = 1.91 µM for the 7-Bromo Scaffold Versus Sub-100 nM for Optimized 5-Substituted Analogs

The 7-bromo isomer exhibits a Kd of 1.91 µM (1910 nM) for BRD4 bromodomain 1 as measured by isothermal titration calorimetry (ITC) [1]. In contrast, an optimized 5-substituted oxazolo[5,4-b]pyridine analog achieves a Kd of 70 nM against BRD4 (BD1,2) in a BROMOscan assay [2]. This ~27-fold difference highlights that the 7-position is less favorable for potent BRD4 engagement, making the 7-bromo isomer a useful weak-binding control or a starting point for fragment-based optimization.

BRD4 bromodomain binding affinity isothermal titration calorimetry

Predicted CYP3A4 Inhibition IC50 ≈ 12 µM Suggests Manageable Drug–Drug Interaction Risk

Computational ADME models predict that 7-bromo-oxazolo[5,4-b]pyridin-2-ylamine has a CYP3A4 inhibition IC50 of approximately 12 µM . This value is above the typical threshold of 1 µM often used to flag CYP inhibition risk, suggesting a lower probability of CYP3A4-mediated drug–drug interactions compared to many drug-like molecules. No comparable predicted data are available for the 5-bromo or 6-bromo isomers.

CYP3A4 ADME prediction drug–drug interaction

Optimal Procurement-Driven Application Scenarios for 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine


Regioselective Library Synthesis via Pd-Catalyzed Cross-Coupling

The 7-bromo isomer is the substrate of choice for generating 7-substituted oxazolo[5,4-b]pyridine libraries. The demonstrated 74% Heck coupling yield with methyl acrylate at the 7-position confirms the feasibility of introducing diverse aryl, alkenyl, and alkynyl groups for SAR exploration.

Scaffold Diversification to Benzonaphthyridinones for Novel Chemical Space Exploration

Researchers seeking to access the underexplored benzo[c][1,7]naphthyridin-4(3H)-one scaffold can utilize 7-bromo-oxazolo[5,4-b]pyridin-2-ylamine as a synthetic entry point: Suzuki coupling to install a 7-aryl group, followed by AlCl3-mediated rearrangement [1]. This two-step sequence is unavailable from the 5- or 6-bromo isomers.

Fragment-Based BRD4 Bromodomain Probe Development

With a BRD4 BD1 Kd of 1.91 µM [2], the 7-bromo isomer is a suitable low-affinity fragment for structure-guided optimization. Its weaker affinity relative to 5-substituted analogs (Kd = 70 nM) [3] makes it valuable for probing the binding site and designing selectivity against BRD4 in multi-bromodomain inhibitor programs.

Early-Stage ADME-Tox Profiling in Lead Optimization

The predicted CYP3A4 inhibition IC50 of 12 µM positions the 7-bromo scaffold as a low-risk core for further derivatization when minimizing cytochrome P450 inhibition is a project objective. This early ADME insight supports the selection of this isomer for lead series where drug–drug interaction liability must be managed.

Quote Request

Request a Quote for 7-Bromo-oxazolo[5,4-b]pyridin-2-ylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.